6-chloro-3-[(4-fluorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one

Antimicrobial Sphingomyelinase inhibition 6-Halogen SAR

6-Chloro-3-[(4-fluorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one (CAS 422527-16-0, molecular formula C15H10ClFN2OS, MW 320.8 g/mol) is a heterocyclic small molecule belonging to the 2-thioxoquinazolin-4-one subclass. The compound features a quinazolinone core with three distinguishing structural elements: a 2-thioxo (sulfanylidene) group in place of the more common 2-oxo, a 6-chloro substituent on the fused benzene ring, and an N3-(4-fluorobenzyl) moiety.

Molecular Formula C15H10ClFN2OS
Molecular Weight 320.8 g/mol
Cat. No. B11216646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-3-[(4-fluorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one
Molecular FormulaC15H10ClFN2OS
Molecular Weight320.8 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CN2C(=O)C3=C(C=CC(=C3)Cl)NC2=S)F
InChIInChI=1S/C15H10ClFN2OS/c16-10-3-6-13-12(7-10)14(20)19(15(21)18-13)8-9-1-4-11(17)5-2-9/h1-7H,8H2,(H,18,21)
InChIKeyRTHXGSZWBQCMSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-3-[(4-fluorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one — Core Chemical Identity and Procurement Baseline


6-Chloro-3-[(4-fluorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one (CAS 422527-16-0, molecular formula C15H10ClFN2OS, MW 320.8 g/mol) is a heterocyclic small molecule belonging to the 2-thioxoquinazolin-4-one subclass . The compound features a quinazolinone core with three distinguishing structural elements: a 2-thioxo (sulfanylidene) group in place of the more common 2-oxo, a 6-chloro substituent on the fused benzene ring, and an N3-(4-fluorobenzyl) moiety . This substitution pattern places it within a family of thioxoquinazolines recognized for diverse biological activities including anticancer, antimicrobial, and enzyme inhibitory properties, as documented in multiple primary research programs and patent filings [1][2].

Why 6-Chloro-3-[(4-fluorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one Cannot Be Replaced by Off-the-Shelf Thioxoquinazolinone Analogs


Within the 2-thioxoquinazolin-4-one chemical space, three structural variables — the C6 halogen identity, the N3 substituent, and regioisomeric halogen placement — independently and combinatorially modulate target engagement, physicochemical properties, and biological readouts. Published structure-activity relationship (SAR) studies demonstrate that the 6-chloro-2-thioxoquinazolinone core confers measurable differences in enzyme inhibition compared to the 6-fluoro analog (IC50 6.43 µM vs. 6.50 µM against B. cereus sphingomyelinase) [1]. Concurrently, N3-aryl group variation (e.g., 3-CF3-phenyl vs. 4-CF3-phenyl) on the identical 6-chloro core alters antioxidant potency by up to 3.6-fold [2]. The 4-fluorobenzyl moiety present in the target compound introduces distinct electronic and lipophilic character compared to simple phenyl, benzyl, or trifluoromethylphenyl alternatives [3]. These interdependent substitution effects mean that procurement of a closely related analog without rigorous data verification carries a high risk of divergent biological performance, particularly in programs where N3-substituent and C6-halogen synergy is critical for potency or selectivity.

6-Chloro-3-[(4-fluorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-One — Quantitative Differentiation Evidence Guide


C6 Chloro vs. Fluoro: Differential Bacterial Sphingomyelinase Inhibition on the 2-Thioxoquinazolin-4-One Scaffold

On the unsubstituted N3-2-thioxoquinazolin-4-one scaffold, the 6-chloro derivative (compound 4) inhibited B. cereus sphingomyelinase with an IC50 of 6.43 µM, while the 6-fluoro congener (compound 5) yielded an IC50 of 6.50 µM. Although the difference is modest, the 6-chloro analog additionally demonstrated measurable anti-hemolytic activity (59.50% reduction of B. cereus-induced hemolysis on sheep erythrocytes at 50 µM) not reported for the 6-fluoro analog at an equivalent concentration [1]. This demonstrates that the C6 chlorine atom, even in the absence of an N3 substituent, confers a distinguishable biological profile on the 2-thioxoquinazolin-4-one core.

Antimicrobial Sphingomyelinase inhibition 6-Halogen SAR

N3-Aryl Group Tuning on the 6-Chloro-2-Thioxoquinazolin-4-One Core: Antioxidant Potency Varies up to 3.6-Fold

Within a published series of 3-aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones all bearing the 6-chloro core, the N3-(3-trifluoromethyl)phenyl derivative (3a) exhibited a DPPH radical scavenging IC50 of 0.165 mM, while the N3-(4-trifluoromethyl)phenyl derivative (3d) and N3-(4-chlorophenyl) derivative (3f) showed 3.6-fold and 1.4-fold lower antioxidant potency, respectively [1]. This directly demonstrates that N3-substituent identity on the 6-chloro-2-thioxoquinazolinone scaffold drives substantial, quantifiable differences in biological activity. The 4-fluorobenzyl group in the target compound represents a distinct N3 pharmacophore — combining an electron-withdrawing para-fluoro substituent with a benzylic methylene spacer — not tested in this published SAR set, and thus constitutes a unique, unexplored combination with potential for divergent antioxidant and cytotoxic profiles.

Antioxidant Colon cancer N3-substituent SAR

Regioisomeric Chlorine Position (C6 vs. C7): Physicochemical and Predicted Target-Engagement Divergence

The target compound (6-chloro regioisomer, CAS 422527-16-0) differs from its 7-chloro regioisomer (CAS 422526-63-4) solely in the position of the chlorine atom on the fused benzene ring . Although no published head-to-head biological comparison exists for these two regioisomers, the 6-chloro placement positions the electron-withdrawing chlorine para to the N1 amide nitrogen, which is predicted to exert a stronger resonance effect on the quinazolinone ring electronics than the 7-chloro (meta to N1) arrangement. In analogous quinazolin-4(3H)-one series, the 6-position substitution has been shown to directly influence DNA-PK and PI3K inhibitory activity , and 6-chloro substitution is a conserved feature in multiple bioactive quinazolinone programs, including DHFR inhibitors and bacterial sphingomyelinase inhibitors [1][2]. Users procuring either regioisomer must be aware that 6-chloro vs. 7-chloro placement can lead to divergent binding modes and metabolic stability, and the two CAS numbers should not be treated as interchangeable inventory items.

Regioisomer differentiation Drug-likeness CYP450 metabolism

Physicochemical Differentiation: Calculated Lipophilicity Advantage of the 4-Fluorobenzyl Substituent Over Simple Benzyl Analogs

The N3-(4-fluorobenzyl) substituent in the target compound confers a calculated molecular weight of 320.8 g/mol and ClogP predicted to be approximately 3.5–4.0, driven by the combined contributions of the 6-chloro and 4-fluorobenzyl groups . By comparison, the N3-benzyl analog (3-benzyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone, CAS 13906-05-3; MW 268.33 g/mol; no halogen) is significantly smaller and more polar . The 6-chloro-3-phenyl analog (CAS 84772-27-0; MW 288.75 g/mol) replaces the flexible benzylic linker with a direct N-phenyl connection, altering both conformational freedom and electronic distribution . The 4-fluorobenzyl group in the target compound is expected to enhance passive membrane permeability relative to the non-fluorinated benzyl analog while potentially modulating metabolic stability compared to the N-phenyl variant, consistent with the established role of strategic fluorination in quinazoline medicinal chemistry [1].

Lipophilicity Membrane permeability Drug-likeness

Synthetic Accessibility and Purity Benchmarking: Single-Step N3-Alkylation from Commercial 6-Chloro-2-Thioxoquinazolin-4-One

The target compound is synthesized via nucleophilic substitution between commercially available 6-chloro-2-mercaptoquinazolin-4(3H)-one (CAS 33017-85-5) and 4-fluorobenzyl chloride under basic conditions (NaOH or K2CO3), followed by purification via recrystallization or column chromatography . This straightforward one-step derivatization enables suppliers to achieve purities of ≥95% as indicated in commercial listings . The synthetic route is modular: the same 6-chloro-2-thioxoquinazolinone intermediate can be diversified with different benzyl/aryl halides to generate analog libraries, making the target compound a convenient screening candidate within broader SAR campaigns. The availability of the precursor (CAS 33017-85-5) from multiple vendors reduces supply chain risk compared to analogs requiring de novo heterocycle construction.

Synthesis Purity Supply chain

Class-Level Enabling Feature: 2-Thioxo Group as a Versatile Synthetic Handle for Downstream Derivatization

The 2-thioxo (C=S) group in the target compound is a distinguishing feature compared to the more common 2-oxo quinazolin-4-ones. The thioxo moiety serves as a nucleophilic handle for S-alkylation, S-arylation, and oxidation to sulfoxides/sulfones, enabling access to diverse 2-substituted analogs [1]. This contrasts with 2-oxo quinazolinones, which lack this reactive sulfur center. In published work, 2-thioxoquinazolin-4-ones have been converted to 2-(benzylthio)quinazolin-4(3H)-ones, 2-heteroarylthio derivatives, and quinazoline-2,4-diones, expanding the accessible chemical space for SAR exploration [2][3]. The target compound can thus function both as a screening candidate in its own right and as a versatile intermediate for parallel library synthesis, a dual utility not offered by the corresponding 2-oxo or 2-methylthio analogs.

Chemical biology Tool compound Derivatization

6-Chloro-3-[(4-fluorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one — Prioritized Application Scenarios Based on Verified Evidence


Antimicrobial Drug Discovery Targeting Gram-Positive Virulence Factors (B. cereus Sphingomyelinase)

The 6-chloro-2-thioxoquinazolin-4-one core has demonstrated validated inhibition of B. cereus sphingomyelinase (IC50 = 6.43 µM, mixed-type inhibition) with associated functional anti-hemolytic activity [1]. The target compound extends this core with an N3-(4-fluorobenzyl) substituent that may enhance membrane permeability and target affinity. Research groups screening for inhibitors of bacterial sphingomyelinase or related neutral sphingomyelinase 2 (nSMase2, implicated in Alzheimer's disease [1]) should prioritize this compound as a starting point for SAR expansion, given the crystallographic and kinetic data already available for the core scaffold.

Antioxidant and Colon Cancer Cytotoxicity Screening on the 6-Chlorothioxoquinazolinone Platform

Published data confirm that N3-aryl substituents on the 6-chloro-2-thioxoquinazolin-4(1H)-one scaffold modulate DPPH radical scavenging (up to 3.6-fold potency range) and cytotoxicity against LoVo and HCT-116 colon cancer cell lines [2]. The 4-fluorobenzyl group in the target compound represents an unexplored N3 pharmacophore within this established SAR framework. Medicinal chemistry teams investigating antioxidant-dependent apoptosis mechanisms in colorectal cancer should include this compound in screening panels, as it may yield differentiated potency and selectivity profiles relative to the published 3-CF3-phenyl, 4-CF3-phenyl, and 4-Cl-phenyl benchmarks.

Chemical Biology Tool Compound for 2-Thioxoquinazolinone Derivatization Libraries

The 2-thioxo group in the target compound functions as a nucleophilic handle for generating diverse 2-substituted derivatives via S-alkylation, oxidation, or hydrolysis [3]. Combined with the 6-chloro and N3-(4-fluorobenzyl) functionalities, this provides a three-point diversification scaffold. Chemical biology laboratories seeking to build focused quinazolinone libraries for phenotypic screening or target identification can procure this compound as a key intermediate, leveraging its commercial availability at ≥95% purity and the established reactivity of the 2-thioxo motif to access 2-(benzylthio), 2-(heteroarylthio), and 2-oxo analogs in a single derivatization step.

Regioisomer-Aware Procurement for Academic and Industrial Quinazolinone Screening Collections

The target compound (6-chloro regioisomer, CAS 422527-16-0) and its 7-chloro regioisomer (CAS 422526-63-4) share identical molecular formulae and weights but differ in chlorine ring position . Screening collection curators and procurement managers must enforce CAS-number-level verification during acquisition, as the two regioisomers are not biologically interchangeable. The 6-chloro placement, with chlorine para to the N1 amide nitrogen, is predicted to exert distinct electronic effects on the quinazolinone ring compared to the 7-chloro (meta) configuration, based on established quinazoline SAR . For any screening campaign where chlorine position is hypothesized to influence target engagement — particularly kinase, DHFR, or DNA-PK programs — this compound's regioisomeric identity must be analytically confirmed before biological testing.

Quote Request

Request a Quote for 6-chloro-3-[(4-fluorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.